

Application Notes and Protocols for Piperidine Synthesis via Reductive Amination

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Compound of Interest

Compound Name: *1-(prop-2-yn-1-yl)piperidin-3-ol*

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Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its synthesis is, therefore, a cornerstone of medicinal chemistry and drug development. Reductive amination represents one of the most powerful and versatile strategies for the construction of the piperidine ring. This method, which involves the formation of an imine or iminium ion followed by its reduction, offers a highly efficient means to create C-N bonds and assemble the six-membered heterocycle.

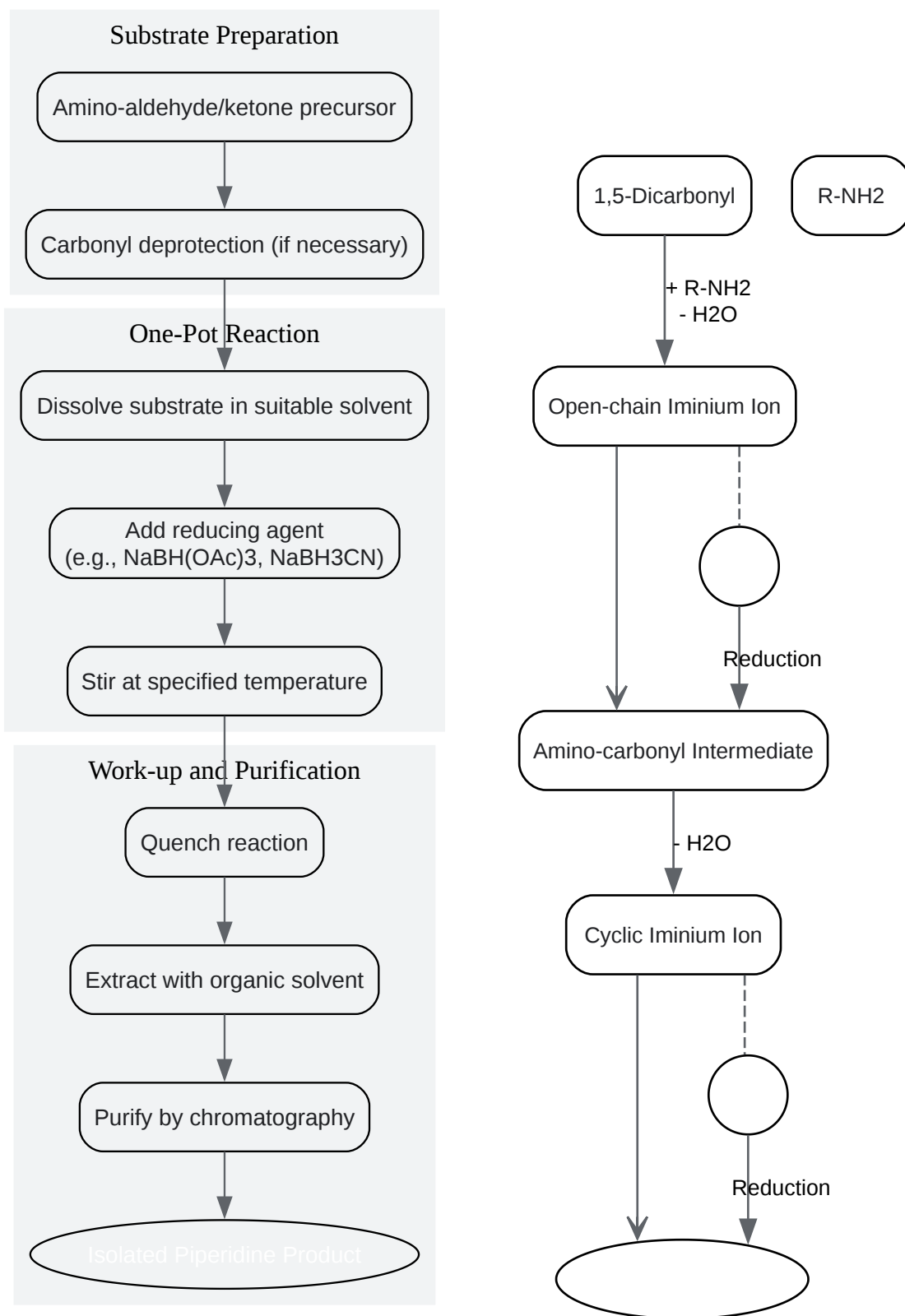
These application notes provide detailed protocols and comparative data for three key reductive amination strategies for piperidine synthesis:

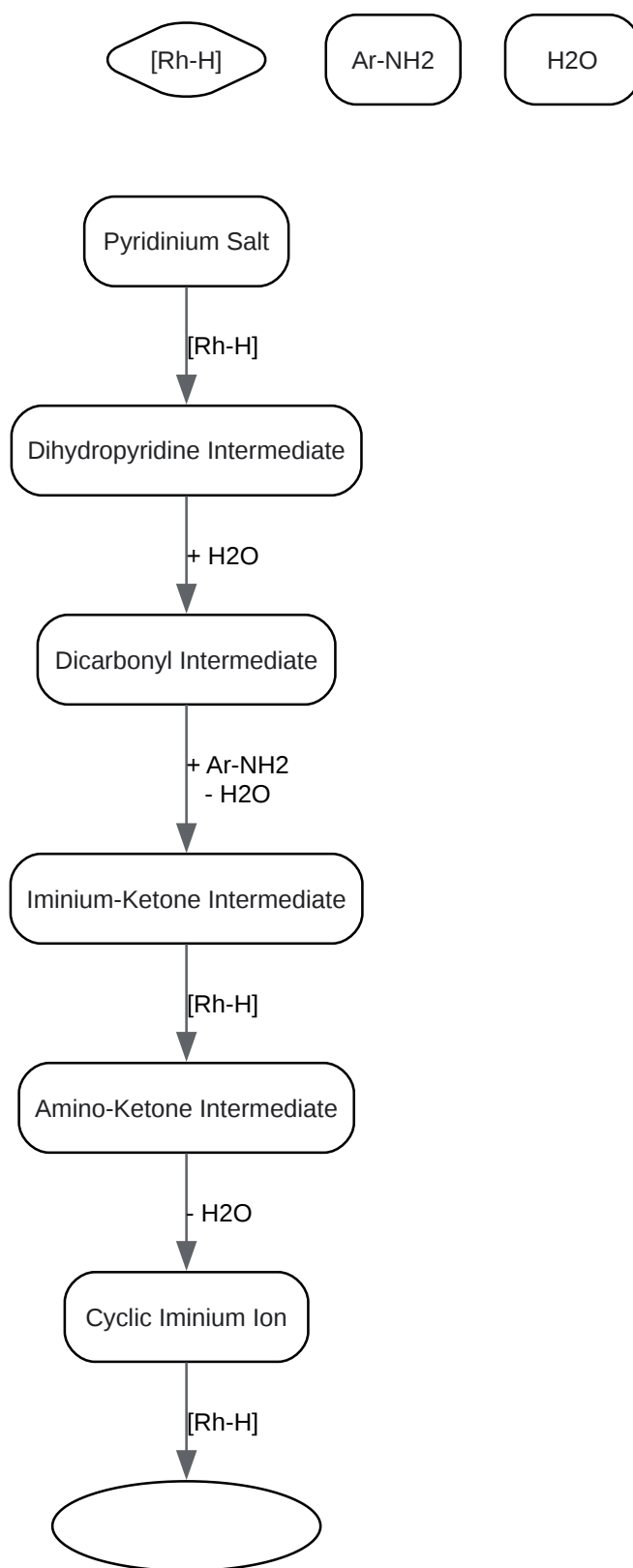
- Intramolecular Reductive Amination: Cyclization of an amino-aldehyde or amino-ketone.
- Double Reductive Amination: Condensation of a 1,5-dicarbonyl compound with a primary amine.
- Rhodium-Catalyzed Reductive Transamination: Conversion of pyridinium salts to N-aryl piperidines.

Intramolecular Reductive Amination

Intramolecular reductive amination is a robust method for the synthesis of piperidines from linear precursors containing both an amine and a carbonyl group (or a precursor that can be converted to a carbonyl). The reaction proceeds via the formation of a cyclic iminium ion, which is then reduced in situ to the corresponding piperidine.

General Workflow





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